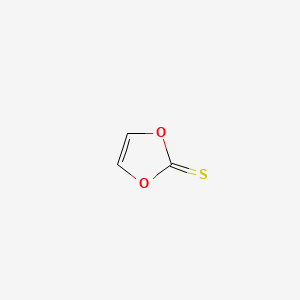

1,3-Dioxole-2-thione

Description

Structural Context within the Realm of Organosulfur Heterocycles

Organosulfur heterocycles are cyclic compounds containing at least one sulfur atom within the ring system and are ubiquitous in numerous biologically active molecules and functional materials. jst.go.jpwikipedia.org They are broadly classified based on ring size, saturation level, and the number and position of heteroatoms. 1,3-Dioxole-2-thione belongs to the family of five-membered heterocycles, characterized by a ring containing two oxygen atoms and a sulfur atom.

The structure of this compound consists of a five-membered ring containing an endocyclic carbon-carbon double bond. The carbons of this double bond are each bonded to an oxygen atom at positions 1 and 3. The ring is completed by a carbon atom at position 2, which is part of a thione functional group (C=S). This arrangement, specifically the cyclic thionocarbonate of an unsaturated diol, confers distinct reactivity upon the molecule. Theoretical studies based on density functional theory (DFT) have provided insights into its geometry, suggesting a high degree of conjugation across the molecule. libretexts.orgkvmwai.edu.in

Note: The bond lengths and angles are representative values derived from theoretical calculations and studies of related structures.

Historical Context and Early Chemical Investigations of Dioxole-Thione Systems

The exploration of dioxole-thione systems is intrinsically linked to the development of stereospecific olefination reactions in the mid-20th century. The seminal work by E. J. Corey and Roland A. E. Winter in the 1960s introduced a powerful method for converting 1,2-diols into alkenes with high stereospecificity. wikipedia.org This transformation, now known as the Corey-Winter olefination, proceeds through a cyclic thionocarbonate intermediate, which is a derivative of 1,3-dioxolane-2-thione (B3368218) (the saturated analog of this compound). wikipedia.orgiucr.org

The initial investigations focused on creating these cyclic thionocarbonates from 1,2-diols using highly reactive and toxic thiophosgene (B130339) (CSCl₂). wikipedia.orgresearchgate.net Subsequent refinements led to the use of safer reagents like N,N'-thiocarbonyldiimidazole, which reacts readily with diols to form the necessary intermediate. wikipedia.orglibretexts.org The core of the discovery was that the decomposition of this thionocarbonate intermediate, typically using a phosphorus-based reagent like trimethyl phosphite (B83602), results in the stereoretentive formation of an alkene. wikipedia.org This meant that a cis-diol would exclusively yield a cis-alkene, and a trans-diol would yield a trans-alkene, providing a reliable method for controlling geometric isomerism, a significant challenge in organic synthesis at the time. wikipedia.org

Significance as a Foundational Synthon and Precursor in Contemporary Organic Synthesis

In retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material in the synthesis of a target molecule. This compound and its saturated analogs serve as crucial precursors, primarily for the synthesis of alkenes via the aforementioned Corey-Winter reaction. researchgate.netbolivianchemistryjournal.org The reaction involves a two-step process: the formation of the cyclic thionocarbonate from a 1,2-diol, followed by its reductive desulfurization. iucr.orgbeilstein-journals.org

The mechanism involves the attack of a phosphite ester on the sulfur atom of the thione group. This is followed by the elimination of carbon dioxide and the formation of a carbene intermediate, which then collapses to form the alkene. wikipedia.org The stereospecificity of this elimination is its most significant feature, making it a valuable tool for the synthesis of complex molecules where precise control of double bond geometry is essential. wikipedia.org

The utility of this methodology is particularly evident in the synthesis of strained cyclic alkenes, which are often difficult to prepare using other methods. For instance, the Corey-Winter reaction has been successfully employed to synthesize highly strained molecules like trans-cycloheptene and the labile 1,5-cyclooctadiene (B75094) from their corresponding trans-diols. wikipedia.orgiucr.org

This reaction underscores the importance of this compound derivatives as foundational synthons, enabling chemists to access specific olefin isomers and challenging molecular scaffolds with high fidelity. iucr.orgbolivianchemistryjournal.org

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

37635-87-3 |

|---|---|

Formule moléculaire |

C3H2O2S |

Poids moléculaire |

102.11 g/mol |

Nom IUPAC |

1,3-dioxole-2-thione |

InChI |

InChI=1S/C3H2O2S/c6-3-4-1-2-5-3/h1-2H |

Clé InChI |

MMGCXSBBWCOBEX-UHFFFAOYSA-N |

SMILES |

C1=COC(=S)O1 |

SMILES canonique |

C1=COC(=S)O1 |

Autres numéros CAS |

37635-87-3 |

Origine du produit |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,3 Dioxole 2 Thione and Derivatives

Redox Chemistry and Functional Group Interconversions

The thione functionality and the potential for substitution on the dioxole ring allow for a range of redox reactions, enabling the conversion of 1,3-dioxole-2-thione and its derivatives into various other functional compounds.

The sulfur atom in the thione group of this compound derivatives is susceptible to oxidation. For instance, substituted analogues such as 5-Nitrobenzo[d] Current time information in Bangalore, IN.thieme-connect.dedioxole-2-thione can be oxidized to form the corresponding sulfoxides or sulfones. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation in organic chemistry, often utilizing oxidizing agents like hydrogen peroxide, peroxy acids, or permanganates. organic-chemistry.orgorganic-chemistry.org The specific product obtained, either the sulfoxide (B87167) or the sulfone, can often be controlled by the choice of the oxidizing agent and the reaction conditions. beilstein-journals.org For example, using a controlled amount of an oxidant may favor the formation of the sulfoxide, while harsher conditions or an excess of the oxidant typically leads to the fully oxidized sulfone. beilstein-journals.org

Table 1: Oxidation Products of this compound Analogues

| Starting Material | Product Class |

|---|---|

| 5-Nitrobenzo[d] Current time information in Bangalore, IN.thieme-connect.dedioxole-2-thione | Sulfoxides, Sulfones |

The presence of a nitro group on the aromatic ring of a this compound analogue introduces a reactive site for reduction. The nitro group in compounds like 5-Nitrobenzo[d] Current time information in Bangalore, IN.thieme-connect.dedioxole-2-thione can be chemically reduced to an amino group. smolecule.com This transformation is a fundamental reaction in organic synthesis, often employed to introduce an amino functional group. Common reducing agents for this purpose include hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C), or metal chlorides like tin(II) chloride (SnCl2). smolecule.com This reduction provides a pathway to amino-substituted 1,3-dioxole (B15492876) derivatives, which can serve as versatile intermediates for further chemical modifications.

Table 2: Reduction of Nitro-Substituted this compound

| Substrate | Reagents | Product Functional Group |

|---|---|---|

| 5-Nitrobenzo[d] Current time information in Bangalore, IN.thieme-connect.dedioxole-2-thione | H₂/Pd-C or SnCl₂ | Amino Group |

Nucleophilic and Electrophilic Reactions of the Thione Moiety

The carbon-sulfur double bond of the thione group is a key site for both nucleophilic and electrophilic attack, leading to a variety of important chemical transformations.

The sulfur atom of the thiocarbonyl group in this compound can act as a nucleophile, reacting with strong electrophiles. This reaction leads to the formation of stable, sulfur-substituted 1,3-dioxolium salts. thieme-connect.de The alkylation of the thione with highly reactive alkylating agents is a common method for generating these cationic species. thieme-connect.de

A specific example of electrophilic attack on the thione sulfur is the reaction of this compound with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). thieme-connect.dethieme-connect.de This reaction results in an oxidative dimerization, yielding 2,2′-Dithiobis(1,3-dioxol-1-ium) bis(trifluoromethanesulfonate). thieme-connect.de The proposed mechanism involves an initial electrophilic attack by the anhydride on the sulfur atom, forming a monocationic intermediate. thieme-connect.de A second molecule of the thione then attacks this intermediate, leading to the dimeric dicationic salt. thieme-connect.de The reaction is typically performed in dichloromethane (B109758) at low temperatures. thieme-connect.de

Table 3: Synthesis of 2,2′-Dithiobis(1,3-dioxol-1-ium) Bis(trifluoromethanesulfonate)

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Melting Point |

|---|---|---|---|---|---|

| This compound | Trifluoromethanesulfonic anhydride | Dichloromethane | 2,2′-Dithiobis(1,3-dioxol-1-ium) bis(trifluoromethanesulfonate) | 62% | >60°C (dec) thieme-connect.de |

The S-ethylation of this compound provides another route to a stable 1,3-dioxolium salt. The reaction of this compound with a powerful ethylating agent like triethyloxonium (B8711484) hexafluorophosphate (B91526) results in the formation of 2-Ethylsulfanyl-1,3-dioxol-1-ium hexafluorophosphate. thieme-connect.de This salt is reported to be extremely hygroscopic. thieme-connect.de

Table 4: Synthesis of 2-Ethylsulfanyl-1,3-dioxol-1-ium Hexafluorophosphate

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point |

|---|---|---|---|---|

| This compound | Triethyloxonium hexafluorophosphate | 2-Ethylsulfanyl-1,3-dioxol-1-ium hexafluorophosphate | 95% | 100-101°C thieme-connect.de |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for certain aromatic compounds, particularly those that are electron-deficient. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces a suitable leaving group on the aromatic ring. The reactivity of the aromatic ring towards nucleophilic attack is greatly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

In the context of this compound derivatives, the presence of activating groups on the benzo-fused ring system can facilitate nucleophilic aromatic substitution. For instance, a nitro group, a powerful electron-withdrawing group, can activate the ring for substitution, allowing it to be replaced by various nucleophiles.

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.eduwomengovtcollegevisakha.ac.in These reactions are characterized by their high stereospecificity and are generally unaffected by solvents or catalysts. msu.edu They involve a redistribution of bonding electrons in a single, continuous process. womengovtcollegevisakha.ac.in Key types of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.eduwomengovtcollegevisakha.ac.in

Huisgen 1,3-Dipolar Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This reaction involves a 1,3-dipole, which is a molecule with a delocalized π-system over three atoms, and a dipolarophile, typically an alkene or alkyne. wikipedia.orgnumberanalytics.com The reaction is a type of [3+2] cycloaddition, where three atoms from the dipole and two atoms from the dipolarophile combine to form the new ring. numberanalytics.comnih.gov

The Huisgen 1,3-dipolar cycloaddition is generally considered a concerted pericyclic reaction. organic-chemistry.orgwikipedia.org This means that the two new sigma bonds are formed in a single transition state without the formation of any intermediates. uniurb.it The reaction involves the participation of 4 π-electrons from the 1,3-dipole and 2 π-electrons from the dipolarophile, making it a [4πs + 2πs] cycloaddition, similar to the Diels-Alder reaction. organic-chemistry.org A key characteristic of this concerted mechanism is its stereoconservativity, meaning the stereochemistry of the reactants is preserved in the product. organic-chemistry.orgwikipedia.org

When both the 1,3-dipole and the dipolarophile are unsymmetrical, the Huisgen cycloaddition can lead to the formation of two different regioisomers. wikipedia.org The regioselectivity of the reaction, or the preference for the formation of one isomer over the other, is governed by both electronic and steric factors. organic-chemistry.orgwikipedia.org Frontier Molecular Orbital (FMO) theory is often used to predict the outcome. wikipedia.org The reaction is favored by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.org The relative energies of these orbitals determine the preferred orientation of the reactants and thus the major regioisomer formed. organic-chemistry.orgwikipedia.org

Alkynes are common dipolarophiles in Huisgen cycloadditions, leading to the formation of aromatic five-membered heterocycles. wikipedia.org The reactivity of the dipolarophile is significantly influenced by its electronic properties. numberanalytics.com Electron-deficient dipolarophiles, such as alkynes or alkenes with electron-withdrawing groups, are particularly reactive towards electron-rich 1,3-dipoles. numberanalytics.comnumberanalytics.com This is because the electron-withdrawing groups lower the energy of the LUMO of the dipolarophile, leading to a stronger interaction with the HOMO of the dipole. organic-chemistry.org The reaction of 1,3-dipoles with alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a well-established method for synthesizing various heterocyclic compounds. beilstein-journals.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Various Dipolarophiles

| 1,3-Dipole | Dipolarophile | Product Type |

| Azide | Alkyne | 1,2,3-Triazole wikipedia.org |

| Nitrile Oxide | Alkyne | Isoxazole wikipedia.org |

| Nitrile Imine | Alkyne | Pyrazole youtube.com |

| Diazoalkane | Alkene | Pyrazoline scispace.com |

Nitrile imines, nitrile oxides, and azides are classic examples of 1,3-dipoles used in Huisgen cycloadditions. nih.gov

Nitrile Imines , often generated in situ from hydrazonoyl halides, react with dipolarophiles like alkynes to yield pyrazoles. mdpi.comnih.gov

Nitrile Oxides are also highly reactive and are widely used in the synthesis of isoxazoles and isoxazolines from alkynes and alkenes, respectively. wikipedia.orgresearchgate.netnih.gov These reactions are valuable as they can provide access to more complex molecules after cleavage of the heterocyclic ring. wikipedia.orgyoutube.com

Azides undergo cycloaddition with alkynes to form 1,2,3-triazoles. wikipedia.orgmdpi.com This particular reaction has gained immense popularity and is a cornerstone of "click chemistry," especially the copper-catalyzed version which offers high yields and excellent regioselectivity for the 1,4-isomer. fu-berlin.deorganic-chemistry.orgbeilstein-journals.org The thermal reaction, however, often produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org

The Corey-Winter Reaction: Reductive Desulfuration to Alkenes

The Corey-Winter reaction, also known as the Corey-Winter reductive olefination, is a chemical transformation that converts 1,2-diols into alkenes. beilstein-journals.org The process involves two key steps: first, the reaction of the vicinal diol with a thiocarbonyl source, such as thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), to form a cyclic this compound (a cyclic thiocarbonate). alfa-chemistry.comjk-sci.comorganic-chemistry.org In the second step, this thiocarbonate intermediate undergoes reductive desulfuration upon treatment with a phosphite (B83602) reagent, typically trimethyl phosphite, to yield the corresponding alkene via a syn-elimination. organic-chemistry.org

The reaction mechanism is believed to proceed through the nucleophilic attack of the phosphite on the sulfur atom of the thiocarbonate. organic-chemistry.org This is driven by the formation of a strong phosphorus-sulfur double bond. jk-sci.com This step generates a carbene intermediate, which then collapses, releasing carbon dioxide to form the final olefin. jk-sci.comwikipedia.org An alternative pathway has been proposed that avoids a free carbene; instead, a carbanion is attacked by a second phosphite molecule, leading to a phosphorus-stabilized carbanion that undergoes elimination to give the alkene. jk-sci.comwikipedia.org While effective, the classical Corey-Winter protocol often requires high temperatures and the use of large quantities of toxic phosphite reagents. beilstein-journals.org Safer alternatives to the highly toxic thiophosgene, such as TCDI, are often employed. jk-sci.com

Stereospecificity in Olefinic Product Formation

A defining characteristic of the Corey-Winter olefination is its high degree of stereospecificity. jk-sci.comnrochemistry.com The geometric configuration of the resulting alkene is directly determined by the stereochemistry of the starting 1,2-diol. nrochemistry.comyoutube.com A cis-diol will stereospecifically yield a cis-alkene (Z-alkene), while a trans-diol is converted to a trans-alkene (E-alkene). jk-sci.comwikipedia.org

This stereochemical control allows for the predictable synthesis of specific olefin isomers. For instance, the reaction can be used to convert a cis-alkene into its trans isomer by first dihydroxylating the cis-alkene to form a trans-1,2-diol, which is then subjected to the Corey-Winter conditions to produce the trans-alkene. nrochemistry.com This high stereospecificity is a significant advantage, particularly in the synthesis of complex molecules where control over double bond geometry is crucial. jk-sci.com The reaction's reliability in preserving stereochemistry has been demonstrated with various substrates, including the conversion of meso-(exo-)racemic benzoin (B196080) to cis-stilbene (B147466) and trans-stilbene, respectively. alfa-chemistry.com

Table 1: Stereospecificity in the Corey-Winter Reaction

| Starting Diol Stereochemistry | Resulting Alkene Stereochemistry |

| cis | cis (Z-alkene) |

| trans | trans (E-alkene) |

Utility in the Synthesis of Strained Hydrocarbons

The Corey-Winter reaction has proven to be a valuable tool for the synthesis of highly strained hydrocarbons that are often inaccessible through other methods. alfa-chemistry.com Because the reaction conditions are generally mild and avoid rearrangements, it can be used to form strained C=C bonds. jk-sci.com

A notable application is the synthesis of strained trans-cycloalkenes. alfa-chemistry.com For example, the reaction has been successfully employed to generate highly reactive and unstable molecules like trans-cycloheptene and trans-cyclooctene (B1233481) from their corresponding cis-1,2-diols. alfa-chemistry.comacs.org These strained molecules typically need to be captured by a conjugated diene due to their instability. alfa-chemistry.com The reaction has also been used to synthesize extremely strained bridgehead olefins and other sterically hindered alkenes. alfa-chemistry.comjk-sci.com The synthesis of 3-methylcyclobutene (B14740577) from the corresponding diol is another example of its utility in forming strained ring systems. acs.org

Polymerization Mechanisms and Thermodynamics

The ring structures of 1,3-dioxole and its derivatives, such as 1,3-dioxolane (B20135), make them suitable monomers for ring-opening polymerization (ROP). This polymerization method allows for the creation of polymers with heteroatoms in the main chain, a structure that is difficult to achieve through the chain polymerization of typical vinyl monomers. researchgate.net The driving force for ROP is often the release of ring strain. researchgate.net

Ring-Opening Polymerization (ROP) of 1,3-Dioxole-Based Monomers

Cationic ring-opening polymerization (CROP) is a common method for polymerizing 1,3-dioxole-based monomers like 1,3-dioxolane (DXL). escholarship.orgnih.gov This process typically proceeds via an Activated Chain End (ACE) mechanism. nih.gov However, a significant challenge in the CROP of cyclic acetals is the propensity for the polymer chains to undergo cyclization, which leads to a broader molecular weight distribution and can be detrimental when specific end-group functionality is desired. nih.gov To mitigate this, polymerization can be conducted via an Activated Monomer (AM) mechanism, which has been shown to reduce the formation of cyclic structures. nih.gov

Mechanistic Elucidation of Ring-Opening for Dioxolanones

The ring-opening polymerization of 1,3-dioxolane-4-ones (DOX), which are derived from α-hydroxyacids, provides a route to functional poly(α-hydroxy acid)s. rsc.org Mechanistic studies have revealed complexities beyond simple ring-opening. It has been proposed that the polymerization involves a competitive elimination reaction where formaldehyde (B43269) is generated. rsc.org This eliminated formaldehyde can then facilitate a subsequent Tishchenko reaction, which competes with the desired polymerization pathway. rsc.orgresearchgate.net

The choice of catalyst and reaction conditions can be adjusted to minimize the impact of this side reaction. rsc.org For the ROP of 5-phenyl-1,3-dioxolane-4-one (PhDOX), sterically unencumbered and electronically neutral salen aluminum catalysts have demonstrated a good balance of reactivity and selectivity. rsc.org Furthermore, conducting the polymerization under a dynamic vacuum can help remove the volatile formaldehyde as it forms, thereby suppressing the competing Tishchenko reaction and allowing for the production of high-quality crystalline poly(mandelic acid). rsc.org In other systems, such as the CROP of 2-methyl-1,3-dioxan-4-one (MDO), the polymerization can proceed through two distinct mechanistic pathways: the active chain-end (ACE) mechanism and the activated monomer (AM) mechanism, depending on the presence of an alcohol initiator. acs.orgacs.org

Cationic Ring-Opening Copolymerization of 1,3-Dioxolane

1,3-Dioxolane (DXL) can be copolymerized with other monomers via cationic ring-opening polymerization to create copolymers with tailored properties. orientjchem.org In one study, DXL was copolymerized with styrene (B11656) in bulk using Maghnite-H+, a proton-exchanged montmorillonite (B579905) clay, as a catalyst. orientjchem.orgresearchgate.net The yield of the resulting poly(DXL-co-Styrene) was found to increase with a higher proportion of the Maghnite-H+ catalyst, confirming its role in initiating the polymerization. orientjchem.org The structure of the copolymer, incorporating both ether linkages from DXL and phenyl groups from styrene, was confirmed using IR and NMR spectroscopy. orientjchem.org

In another example, DXL was successfully copolymerized with L-lactide (LA) using triflic acid as a catalyst and 1,2-ethanediol (B42446) as an initiator. rsc.org This marked the first instance of cationic ring-opening copolymerization of a 5-membered cyclic acetal (B89532) with LA, yielding polylactide with incorporated acetal units. rsc.org The composition of the resulting amorphous copolymers could be controlled, and the inclusion of the acid-sensitive acetal units from DXL was shown to accelerate the hydrolysis of the polyester (B1180765) in acidic conditions compared to a polylactide homopolymer. rsc.org

Table 2: Cationic Ring-Opening Copolymerization of 1,3-Dioxolane (DXL)

| Comonomer | Catalyst | Initiator | Resulting Copolymer | Key Finding |

| Styrene | Maghnite-H+ (montmorillonite clay) | - (Bulk polymerization) | poly(DXL-co-Styrene) | Catalyst amount directly influences copolymer yield. orientjchem.org |

| L-lactide (LA) | Triflic Acid | 1,2-ethanediol | PLA/PDXL copolymer | Incorporation of DXL units enhances the acid sensitivity and degradation rate of the polyester. rsc.org |

Thermodynamic Favorability in 1,3-Dioxan-2-one (B34567) ROP

The ring-opening polymerization (ROP) of six-membered cyclic carbonates, such as 1,3-dioxan-2-one (trimethylene carbonate, TMC), is generally considered to be thermodynamically favorable at all temperatures. researchgate.netrsc.org The primary driving force for the polymerization of cyclic monomers is the relief of ring strain. plos.org For most cyclic monomers, polymerization is accompanied by a decrease in entropy (ΔSp < 0) due to the loss of translational degrees of freedom. wiley-vch.de Consequently, for polymerization to be spontaneous, the change in Gibbs free energy (ΔGp) must be negative, which requires a negative enthalpy of polymerization (ΔHp < 0) that is large enough to overcome the unfavorable entropy term (|ΔHp| > -TΔSp). wiley-vch.de

The thermodynamic parameters for ROP are influenced by factors such as monomer concentration, temperature, and the polarity of the solvent. acs.org The equilibrium monomer concentration ([M]eq) is a key measure of a monomer's thermodynamic polymerizability. wiley-vch.de The relationship between these parameters allows for the determination of the ceiling temperature (Tc), the temperature at which the rate of polymerization equals the rate of depolymerization. acs.orgresearchgate.net For many six-membered cyclic carbonates, this equilibrium is favorable for polymer formation under a wide range of conditions. acs.org

Research has provided specific thermodynamic data for the ROP of various cyclic monomers, highlighting the favorability for six-membered rings compared to less-strained analogs. plos.orgwiley-vch.de

| Monomer | Polymerization Conditions | ΔHp (kJ/mol) | ΔSp (J/mol·K) | Ceiling Temperature (Tc) | Source |

|---|---|---|---|---|---|

| 1,4-Dioxan-2-one (DX) | Bulk | -19.2 | -31.8 | Not specified | wiley-vch.de |

| Allyl-functionalized 6-membered carbonate (AOMEC) | Bulk (6 M) | -21.5 | -28.9 | 472 °C | acs.org |

| Allyl-functionalized 6-membered carbonate (AOMEC) | Toluene (B28343) (1 M) | -21.5 | -50.6 | 152 °C | acs.org |

| Allyl-functionalized 6-membered carbonate (AOMEC) | Acetonitrile (1 M) | -17.7 | -50.6 | 77 °C | acs.org |

Competing Side Reactions (e.g., Formaldehyde Elimination, Tishchenko Reaction)

During the ring-opening polymerization of 1,3-dioxan-2-one and its derivatives, several competing side reactions can occur, potentially affecting the molar mass and structure of the resulting polycarbonate. One significant side reaction is decarboxylation, which leads to the formation of undesirable ether linkages within the polymer backbone. bham.ac.uk These ether bonds can alter the polymer's degradation profile compared to the intended carbonate bonds. bham.ac.uk

The choice of catalyst and reaction conditions plays a crucial role in mitigating these side reactions. For instance, cationic initiators used in the ROP of trimethylene carbonate have been reported to cause side reactions like backbiting, which can limit the achievable molecular weight of the polymer. researchgate.net Similarly, certain organocatalysts, while effective for polycarbonate synthesis, may promote side reactions at the high temperatures required for one-pot synthesis methods. rsc.org For example, 4-Dimethylaminopyridine (B28879) (DMAP) was found to be unsuitable for poly(trimethylene carbonate) synthesis under such conditions due to these issues. rsc.org The presence of impurities or specific functional groups on the monomer can also lead to unintended reactions.

Strategies for Monomer Regeneration via Polymer Degradation

The development of closed-loop chemical recycling systems, where polymers can be degraded back to their original monomers, is a key goal in sustainable polymer chemistry. rsc.orgnih.gov This process is fundamentally linked to the concept of ceiling temperature (Tc); if a polymer is heated above its Tc, depolymerization is thermodynamically favored, potentially allowing for monomer recovery. researchgate.net

Several strategies have been developed for monomer regeneration from polyesters and polycarbonates. For poly(p-dioxanone) (PPDO), which is derived from a six-membered ring, degradation back into the monomer can be achieved simply by heating. nih.gov A related polymer, poly(3-methyl-1,4-dioxan-2-one) (PMDO), can be fully converted back to its monomer by heating it in a solution with a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Other catalytic systems have also been employed for depolymerization. Tin(II) octoate (Sn(Oct)2) and p-toluenesulfonic acid (TsOH) have been shown to catalyze the selective depolymerization of certain polyesters back to their bicyclic ether-ester monomers. nih.gov The reversibility of the polymerization can be controlled by adjusting reaction parameters such as temperature, monomer concentration, and solvent polarity, which influence the thermodynamic equilibrium. nih.gov For polymers synthesized via reversible addition–fragmentation chain-transfer (RAFT), depolymerization to regenerate the monomer can be achieved under relatively mild conditions, with the efficiency of monomer recovery being dependent on the solvent used. nih.gov Solvents like dioxane, xylene, and toluene have been shown to facilitate these depolymerization reactions. nih.gov

Reactions in Organosulfur and Organoselenium Systems

The unique reactivity of the thione group in compounds like this compound is mirrored in related organosulfur heterocycles, particularly dithiole-thiones. These compounds undergo a variety of transformations, including ring rearrangements and insertion reactions, driven by the reactivity of their sulfur atoms.

Ring Transformations of Related Dithiole-Thiones

3H-1,2-Dithiole-3-thiones are a well-studied class of polysulfur-containing heterocycles that undergo diverse ring transformations. mdpi.comnih.gov These reactions can involve 1,3-dipolar cycloadditions or the replacement of one or more sulfur atoms, leading to a wide array of other heterocyclic systems. mdpi.comresearchgate.net

Key transformations include:

Reactions with Alkynes: Dithiole-thiones can react with alkynes in a 1,3-cycloaddition manner to yield 1,3-dithioles. mdpi.com

Reactions with Nitriles: Reactions with conjugated nitriles in the presence of a base like piperidine (B6355638) can result in the formation of 2H-thiopyran-2-thiones. researchgate.net

Recyclization Reactions: Various 3H-1,2-dithiole-3-thiones can undergo recyclization through carbon-nitrogen or carbon-carbon bond insertion, often with the extrusion of elemental sulfur. mdpi.com

| Reactant System | Reagent/Conditions | Product | Reaction Type | Source |

|---|---|---|---|---|

| 3H-1,2-Dithiole-3-thione | Alkynes | 1,3-Dithioles | 1,3-Cycloaddition | mdpi.com |

| 3H-1,2-Dithiole-3-thione | Activated Alkenes | Cycloaddition Products | Cycloaddition | mdpi.com |

| 4-Phenyl-1,2-dithiole-3-thione | Conjugated Nitriles / Base (Piperidine) | 2H-Thiopyran-2-thiones | Ring-opening / Ring-closure | researchgate.net |

| 3H-1,2-Dithiole-3-thione | Diarylnitrilimines | Recyclized Heterocycles (with S extrusion) | Recyclization | mdpi.com |

Insertion Reactions into Sulfur-Sulfur Bonds

The sulfur-sulfur single bond in dithiole rings is a reactive site susceptible to insertion reactions. acs.org A notable example is the reaction of 1,2-dithiole-3-thiones with Fischer carbene complexes. mdpi.comuzh.ch In this reaction, the carbene moiety does not attack the C=S bond but instead inserts into the S–S bond of the dithiole ring. uzh.ch This ring enlargement reaction results in the formation of six-membered 4H-1,3-dithiin-4-thiones. uzh.ch The presence of the thiocarbonyl group is essential for this transformation to occur. mdpi.com

Another type of insertion involves organometallic complexes. The reaction of 5-((ethoxycarbonyl)amino)-1,2,4-dithiazole-3-thione with a dirhenium carbonyl complex resulted in the ring-opening insertion of the heterocycle into the rhenium-rhenium bond, a process that also involved cleavage of the sulfur-sulfur bond. acs.org Furthermore, sulfur atoms themselves can be inserted into metal-ligand bonds, as demonstrated by the insertion of a sulfur atom into the copper–N-heterocyclic carbene (NHC) bond of preformed organometallic complexes, providing a route to new copper-halide complexes. researchgate.net

Computational and Theoretical Investigations of 1,3 Dioxole 2 Thione

Quantum Mechanical Studies of Molecular and Electronic Structure

Theoretical computations are fundamental in elucidating the molecular and electronic structure of 1,3-dioxole-2-thione. These studies primarily employ quantum mechanical methods to calculate the molecule's geometry, energy, and other electronic properties with high precision. Such computational approaches provide insights that are complementary to experimental data and are crucial for understanding the molecule's behavior, particularly in the context of its potential as a molecular conductor.

Density Functional Theory (DFT) has been a principal tool for investigating this compound. acs.org Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been utilized. researchgate.net Computations are often performed with a sophisticated basis set, such as 6-311++G**, to ensure a high degree of accuracy in the calculated properties. acs.org

These DFT calculations are employed to fully optimize the molecular geometry, determining key structural parameters like bond lengths and bond angles. Furthermore, DFT methods are used to compute the energies of the molecule and its corresponding radical cation, which is essential for evaluating its stability and potential for charge transport. researchgate.net The results from these calculations form the basis for understanding the electronic characteristics and reactivity of the compound.

Alongside DFT, the Restricted Hartree-Fock (RHF) method has been applied to study this compound. acs.org The RHF approach is a form of ab initio calculation that is particularly suited for closed-shell systems, where all electrons are paired, as is the case for the neutral this compound molecule. acs.org

In these computational studies, RHF calculations, often using a basis set such as 6-31+G*, serve as a foundational method to investigate the molecule's geometry and energy. acs.org While DFT methods generally provide more accurate results by including electron correlation, RHF provides a valuable, computationally less intensive baseline for comparison. The combined use of both RHF and DFT allows for a more comprehensive and robust theoretical analysis of the molecule's electronic structure. acs.orgresearchgate.net

Characterization of Electronic Properties and Conjugation

The electronic properties of this compound are of significant interest, as they determine its potential utility in materials science, for instance, as a component in organic conductors. Computational studies provide a detailed picture of electron distribution and orbital energies within the molecule.

Theoretical calculations of the geometrical parameters of this compound suggest a finite extent of extended conjugation across the molecule. acs.orgresearchgate.net This conjugation involves the delocalization of π-electrons over the five-membered ring and the exocyclic thione group. Evidence for this is derived from the calculated bond lengths, which show a degree of averaging between typical single and double bond values. This delocalization is a key factor in stabilizing the molecule. acs.org

Furthermore, studies comparing the neutral molecule to its radical cation indicate that the extent of conjugation increases upon ionization. researchgate.net This property is particularly relevant for molecular conductors, as enhanced conjugation in the cationic state can facilitate charge transport along molecular stacks. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net

For this compound, quantum chemical calculations determine the energies of these orbitals. A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron from the ground state, indicating higher chemical reactivity and lower kinetic stability. researchgate.net This energy gap is also directly related to the electronic excitation energies and can be correlated with the molecule's potential as a semiconductor. researchgate.netresearchgate.net Computational studies have used the calculated frontier orbital energies to predict the conductivity of materials based on this molecule, suggesting it may be a better molecular conductor than its oxygen-analogue, 1,3-dioxole-2-one. researchgate.net

The distribution of electron density and atomic charges in this compound has been analyzed using methods such as Atomic Partial Charges (APT) derived from DFT calculations. acs.org These calculations reveal the electronic influence of the different atoms within the heterocyclic ring and the exocyclic thione group.

Mentioned Compounds

Energetics and Reactivity Predictions

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic and reactivity characteristics of this compound. These theoretical investigations provide a molecular-level understanding of its properties, which are crucial for its potential applications, for instance, in the field of molecular conductors.

Theoretical computations have been employed to predict the thermochemical properties of this compound by investigating its geometry and energy. Restricted Hartree-Fock (RHF) and DFT methods have been utilized to study both the neutral molecule and its corresponding radical cation. worldscientific.com

The geometrical parameters of the neutral this compound molecule suggest a degree of extended conjugation across the molecule. worldscientific.com This delocalization of electrons is an important factor influencing the molecule's stability and reactivity.

| Method | Species | Key Findings on Geometry |

|---|---|---|

| RHF and DFT | Neutral this compound | Geometrical parameters suggest a finite extent of extended conjugation. worldscientific.com |

| RHF and DFT | This compound Radical Cation | Increased extent of conjugation compared to the neutral molecule. worldscientific.com |

The process of forming a radical cation from a neutral molecule involves two key steps: the initial ionization where an electron is removed without any change in the molecular geometry, followed by the relaxation of the newly formed ion to its most stable geometry. The energy released during this geometrical rearrangement is known as the relaxation energy. This parameter is a critical indicator of the efficiency of charge transport in molecular materials. A smaller relaxation energy facilitates easier charge transport along stacks of molecules. worldscientific.com

Computational studies comparing this compound with related molecules like 1,3-dithiole-2-thione (B1293655) (DTT), 1,3-dithiole-2-one (DTO), and 1,3-dioxole-2-one (DOO) have shown that the requirement of relaxation energy for radical cation formation is significantly lower for DTT and this compound (DOT) as compared to DOO and DTO. worldscientific.com This suggests that this compound is a better candidate for molecular conductors than its oxygen-containing counterpart, 1,3-dioxole-2-one. worldscientific.com The lower relaxation energy in this compound is associated with an increased extent of conjugation in its radical cation compared to the neutral species. worldscientific.com

| Molecule | Relaxation Energy for Radical Cation Formation | Implication for Charge Transport |

|---|---|---|

| This compound (DOT) | Lower compared to DOO and DTO. worldscientific.com | Favors minimal resistance to charge transport. worldscientific.com |

| 1,3-Dithiole-2-thione (DTT) | Lower compared to DOO and DTO. worldscientific.com | Favors minimal resistance to charge transport. worldscientific.com |

| 1,3-Dioxole-2-one (DOO) | Higher compared to DOT and DTT. worldscientific.com | Less favorable for charge transport. worldscientific.com |

| 1,3-Dithiole-2-one (DTO) | Higher compared to DOT and DTT. worldscientific.com | Less favorable for charge transport. worldscientific.com |

Vibrational frequency analysis provides insights into the dynamic behavior of molecules and how specific vibrational modes might be coupled to electronic processes like electron transfer. researchgate.net For this compound and related molecules, harmonic force field and vibrational mode calculations have been performed using DFT methods. researchgate.net

These studies have revealed significant changes in vibrational frequencies upon ionization. For instance, in the transition from the neutral this compound molecule to its radical cation, the C=C stretching frequency decreases drastically. researchgate.net Conversely, the C-S stretching frequency is also significantly reduced in the neutral molecule compared to its radical cation. researchgate.net

Certain vibrational modes are believed to facilitate the electron transfer process. Specifically, the ring stretching mode with a(1) symmetry, along with the C=C and C-S stretching modes, appear to assist in the conversion of a neutral molecule to its radical cation and the simultaneous conversion of an adjacent radical cation back to its neutral state. researchgate.net This suggests a feasible coupling between these stretching vibrational modes and the electron transfer mechanism, which is a crucial aspect for designing efficient molecular conductors. researchgate.net

| Vibrational Mode | Change upon Cation Formation | Significance |

|---|---|---|

| C=C Stretching | Drastic decrease in frequency. researchgate.net | Indicates a weakening of the double bond character. |

| C-S Stretching | Frequency is lower in the neutral molecule compared to the radical cation. researchgate.net | Reflects changes in the electronic structure around the sulfur atoms. |

| Ring Stretching (a1 symmetry) | Coupled with electron transfer. researchgate.net | Appears to aid in the inter-conversion between neutral and radical cation states. researchgate.net |

Computational Modeling for Structure-Property Relationships

Computational modeling serves as a powerful tool to establish relationships between the molecular structure of this compound and its macroscopic properties. By comparing its computed structural and electronic features with those of analogous molecules, researchers can deduce valuable structure-property relationships. beilstein-journals.orgbioinfopublication.org

The theoretical investigations on this compound and its counterparts (DTT, DTO, and DOO) provide a clear example of such a relationship. researchgate.net The geometrical parameters and atomic charges calculated for the neutral molecules and their radical cations suggest that extended conjugation is a key feature of this compound and 1,3-dithiole-2-thione. researchgate.net This extended conjugation is less evident in the radical cations of 1,3-dioxole-2-one and 1,3-dithiole-2-one. researchgate.net

Advanced Synthetic Applications and Research Directions

Utility as a Versatile Synthetic Building Block

1,3-Dioxole-2-thione serves as a valuable intermediate in the synthesis of a wide array of organic molecules, from complex architectures to specialized heterocycles. Its reactivity is centered around the thione group and the strained dioxole ring, allowing for a variety of chemical transformations.

Synthesis of Complex Organic Architectures

Cyclic thionocarbonates, such as this compound and its saturated analogue 1,3-dioxolane-2-thione (B3368218), are crucial intermediates for creating complex molecular structures, particularly alkenes. researchgate.net A prominent application is the Corey-Winter reaction, a stereospecific synthesis of olefins from vicinal diols. In this reaction, the diol is first converted to a cyclic thionocarbonate, which then undergoes reductive desulfurization with a phosphite (B83602) reagent to yield the corresponding alkene. researchgate.netacs.org This methodology is particularly powerful for synthesizing strained alkenes and for achieving cis-trans isomerizations that may be difficult via other routes. researchgate.net

The versatility of this building block extends to annulation reactions for ring construction. For instance, the Robinson annulation, a classic method for forming six-membered rings by combining a Michael reaction with an intramolecular aldol (B89426) condensation, can be adapted to use precursors derived from such heterocyclic systems to build polycyclic frameworks. masterorganicchemistry.com

Preparation of Photochromic Compounds with Dioxole-Thione Bridges

Photochromic compounds, which undergo reversible color changes upon exposure to light, are at the forefront of research for applications in molecular switches and optical data storage. Researchers have successfully developed methods to synthesize 1,2-dihetarylethenes that incorporate a this compound fragment as the "ethene" bridge. researchgate.netresearchgate.net These novel compounds exhibit significant photochromic properties. researchgate.net The synthesis typically involves creating substituted bis(2,5-dimethyl-3-thienyl)ethenes where the central double bond is part of the dioxole-thione ring system. researchgate.netresearchgate.net This structural motif allows for efficient photochemical ring-closing and ring-opening reactions, which are the basis of their photochromism.

| Photochromic Compound Structure | Bridge Unit | Key Feature | Reference |

| Bis(2,5-dimethyl-3-thienyl)ethene derivative | This compound | Exhibits photochromic properties | researchgate.net |

| Bis(2,5-dimethyl-3-thienyl)ethene derivative | 1,3-Oxazole-2-thione | Exhibits photochromic properties | researchgate.net |

Synthesis of Polyfunctional 1,3-Dioxolanes

While this compound is unsaturated, its chemistry is closely related to the corresponding saturated 1,3-dioxolanes. The thione group can be a handle for further functionalization to create diverse polyfunctional dioxolanes. An efficient method for synthesizing new families of polyfunctional 1,3-dioxolanes in high yields involves the solvent-free, triethylamine-catalyzed dimerization of γ-hydroxypropynals under microwave irradiation. researchgate.net Furthermore, stereoselective methods have been developed to assemble three components—an alkene, a carboxylic acid, and a silyl (B83357) enol ether—into a complex 1,3-dioxolane (B20135) structure through the generation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.com Such strategies highlight the potential for transforming simple precursors into highly substituted and stereochemically rich dioxolane targets.

Construction of Sulfur- and Selenium-Containing Heterocycles

The this compound scaffold is a precursor for a variety of other heterocyclic systems, particularly those containing sulfur and selenium. The reactivity of the thione group allows for its participation in cycloaddition and ring-transformation reactions. For example, research into the synthesis of five-membered heterocycles containing both sulfur and selenium atoms, such as 1,3-thiaselenolane and 1,3-thiaselenole derivatives, has gained attention. researchgate.net These compounds are of interest as intermediates in organic synthesis and as materials with potential biological activity and electrical conductivity. researchgate.net The synthesis of organoselenium compounds, often involving the incorporation of selenium into an organic framework, can utilize reactive sulfur-containing precursors. nih.govacs.org The development of methods for synthesizing 3H-1,2-dithiole-3-thiones and other polysulfur-containing heterocycles often involves sulfuration agents that can react with activated substrates, a role that precursors like this compound can play or be transformed into. mdpi.com

Contributions to Advanced Materials Science

The unique electronic properties of sulfur-containing heterocycles derived from this compound make them valuable in the field of materials science, especially for creating organic conductors.

Precursors for Molecular Conductors (e.g., Tetrathiafulvalene (B1198394) Derivatives)

One of the most significant applications of this compound analogues, particularly 1,3-dithiole-2-thione (B1293655), is in the synthesis of tetrathiafulvalene (TTF) and its derivatives. nih.govresearchgate.net TTF is a cornerstone molecule in the field of molecular electronics, known for its ability to form highly conductive charge-transfer salts and organic superconductors. mdpi.comwikipedia.org

The synthesis of TTF often involves the coupling of 1,3-dithiole-2-thione or related 1,3-dithiole-2-one precursors, typically using phosphite-mediated coupling reactions. nih.govwikipedia.org Computational studies on this compound (DOT), alongside its sulfur analogue 1,3-dithiole-2-thione (DTT), have investigated their geometries and electronic structures, suggesting that extended conjugation exists in these systems, a key property for electron donors in molecular conductors. researchgate.net The structural and electronic similarities between these precursors allow for the systematic design and synthesis of new TTF derivatives with tailored properties for advanced materials applications. nih.govmdpi.com

| Precursor Compound | Target Material | Significance in Materials Science | References |

| 1,3-Dithiole-2-thione | Tetrathiafulvalene (TTF) | Building block for organic metals and superconductors | nih.govresearchgate.netwikipedia.org |

| This compound | TTF Analogues | Potential precursor for novel molecular conductors | researchgate.net |

| Paracyclophane-based 1,3-dithia-2-thiones | Hybrid TTF systems | Development of new charge-transfer complexes | mdpi.com |

Development of Novel Polymeric Materials

The strained five-membered ring of this compound and its derivatives makes it an excellent candidate for ring-opening polymerization (ROP), a process that allows for the synthesis of a variety of functional polymers. rsc.org The thione group's reactivity also enables other polymerization pathways, such as polyaddition reactions. These methods lead to the formation of sulfur-containing polymers, which often exhibit unique thermal and optical properties compared to their polycarbonate analogues.

Research has demonstrated that derivatives of this compound can be effectively polymerized to create novel materials. For instance, the polyaddition of a bis(1,3-dioxolane-2-thione) derivative with diamines has been shown to yield polyhydroxythiourethanes. researchgate.net Notably, these five-membered cyclic thiocarbonates exhibit significantly higher reactivity than their corresponding cyclic carbonate counterparts, resulting in polymers with higher molecular weights. researchgate.netresearchgate.net This enhanced reactivity can even enable catalyst-free polyaddition reactions at room temperature, a significant advantage for polymer synthesis. researchgate.net

Furthermore, the ring-opening of cyclic thiocarbonates is a key route to producing poly(thiocarbonate)s and poly(dithiocarbonate)s. vulcanchem.com These sulfur-containing polymers are of particular interest for optical applications due to their high refractive indices. The incorporation of the sulfur atom into the polymer backbone alters its polarizability, leading to enhanced optical properties.

The table below summarizes key research findings in the development of polymers from this compound and related cyclic thiocarbonates.

| Monomer Type | Polymerization Method | Resulting Polymer | Key Research Finding |

| Bis(1,3-dioxolane-2-thione) | Polyaddition with diamines | Polyhydroxythiourethane | Higher polymerization rate and molecular weight compared to cyclic carbonate analogues; catalyst-free reaction possible. researchgate.netresearchgate.net |

| 1,3-Dioxolane-2-thione derivative | Ring-Opening Polymerization (ROP) | Poly(thiocarbonate) | ROP provides a pathway to functionalized poly(thioester)s. rsc.orgresearchgate.net |

| General Cyclic Thiocarbonates | Cationic/Anionic ROP | Poly(thiocarbonate) | Various catalytic systems can be employed to control the polymerization. rsc.org |

Future Research Trajectories and Methodological Innovations

The ongoing exploration of this compound is increasingly guided by principles of efficiency, selectivity, and sustainability. Future research is focused on greener synthetic routes, advanced catalytic systems, and the computational design of next-generation derivatives.

Exploration of Green Chemistry Principles in Synthesis

Traditional syntheses of this compound and related cyclic thiocarbonates often rely on hazardous reagents such as the highly toxic thiophosgene (B130339) or carbon disulfide. vulcanchem.commdpi.com A significant future direction is the development of greener synthetic pathways that avoid these substances.

One promising green alternative is the use of 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) as a safer substitute for thiophosgene. wikipedia.orgchemicalbook.comjk-sci.com TCDI is a stable, solid reagent that can effectively convert 1,2-diols into the necessary cyclic thiocarbonate intermediates under milder conditions. jk-sci.com Another innovative approach aligns with green chemistry principles by utilizing electrochemical methods. The "Electrochemical Corey-Winter (ECW) reaction" has been developed for the reduction of cyclic thiocarbonates, replacing large quantities of toxic phosphite reagents with electricity in an aqueous methanol (B129727) medium, a much more environmentally friendly process. beilstein-journals.orgnih.gov

Furthermore, research into the polymerization of these monomers has shown that catalyst-free systems can be employed, particularly in polyaddition reactions. researchgate.net By eliminating the need for a catalyst, these methods reduce energy consumption, simplify product purification, and prevent potential contamination of the final polymer with metal residues, representing a significant advancement in green polymer chemistry. The use of bio-based reaction media, such as those derived from 1,3-dioxolane, is also an emerging area of interest for making the entire process more sustainable. rsc.org

Investigation of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of the ring-opening polymerization (ROP) of this compound and its analogues are critically dependent on the catalytic system. While traditional methods have used generic initiators, future research is focused on designing novel catalysts that offer superior control over the polymerization process. This includes the development of organocatalysts, which are metal-free and often provide better functional group tolerance.

Studies on related six-membered cyclic thiocarbonates have demonstrated the utility of organocatalytic systems, such as those combining a (thio)urea with a cyclopropenimine base, for achieving fast and controlled ROP. nsf.govacs.orgfigshare.com The mechanism often involves the catalyst activating the monomer and the initiating alcohol, thereby accelerating the reaction while maintaining a narrow molecular weight distribution in the resulting polymer. rsc.org The development of bifunctional catalysts, which contain both an acidic and a basic site within a single molecule, is another promising avenue. Such catalysts have shown high efficiency in the related synthesis of cyclic carbonates from CO2 and epoxides and could be adapted for thiocarbonate synthesis and polymerization. researchgate.net

The goal is to create catalytic systems that are not only highly active and selective but also recyclable and environmentally benign, moving away from the harsh Lewis acids used in earlier studies. mdpi.comrsc.org

Computational Design of Advanced Functionalized Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new molecules before their synthesis, saving significant time and resources. This in silico approach is a major future trajectory for the field of this compound chemistry.

DFT studies have been used to investigate the geometries, energies, and electronic structures of this compound (often abbreviated as DOT in computational literature) and its radical cations. researchgate.networldscientific.comworldscientific.com These calculations provide deep insights into the molecule's reactivity and potential applications. For example, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can predict the most reactive sites for chemical modification. mdpi.com

A key finding from these computational studies is that this compound and its dithiole analogue have a significantly lower relaxation energy for the formation of their radical cations compared to their oxygen-only counterparts. researchgate.networldscientific.com This smaller energy requirement suggests a minimal resistance to charge transport, making these molecules promising candidates for the development of new organic molecular conductors. researchgate.netresearchgate.net By using computational models, researchers can design novel functionalized derivatives of this compound with tailored electronic, optical, or chemical properties for advanced materials science applications. mdpi.com

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for confirming the structural integrity of 1,3-Dioxole-2-thione?

- Methodological Answer : X-ray crystallography is the gold standard for resolving bond lengths, angles, and ring conformations. For example, studies on related dithiolethiones (e.g., 5,6-Dihydro-2H-1,3-dithiolo derivatives) used single-crystal X-ray diffraction to confirm planar 1,3-dithiole-2-thione units with deviations <0.02 Å . NMR spectroscopy (¹H/¹³C) and FT-IR can validate functional groups and electron distribution, with sulfur-specific shifts in NMR indicating thione tautomerism .

Q. How can researchers optimize synthetic routes for this compound derivatives?

- Methodological Answer : Cycloaddition reactions using 1,3-dithiole-2,4,5-trithione with alkenes (e.g., ethylene) under controlled temperatures (50–80°C) yield derivatives like 4,5-ethylenedithio-1,3-dioxole-2-thione. Reaction efficiency depends on alkene steric effects and solvent polarity. Post-synthesis purification via column chromatography and spectroscopic validation (e.g., comparing with authentic samples) ensures product fidelity .

Q. What factors influence the stability and reactivity of this compound in experimental settings?

- Methodological Answer : Stability is sensitive to moisture and light due to the thione group’s susceptibility to oxidation. Storage in inert atmospheres (argon) and amber vials is recommended. Reactivity is modulated by substituents: electron-donating groups (e.g., methyl) increase nucleophilicity, while electron-withdrawing groups (e.g., cyanide) enhance electrophilic character .

Advanced Research Questions

Q. How can computational methods (DFT, ab initio) predict electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G** level accurately calculates HOMO-LUMO gaps, dipole moments, and charge distribution. For example, studies on 1,2-dithiole-3-thione derivatives showed DFT-predicted band gaps within 0.1 eV of experimental values. Ab initio methods (e.g., MP2) refine vibrational frequencies but require higher computational costs .

Q. How should researchers address contradictions between experimental and computational data for this compound derivatives?

- Methodological Answer : Cross-validation is critical. For instance, if DFT overestimates bond lengths compared to X-ray data, hybrid functionals (e.g., CAM-B3LYP) or dispersion corrections (D3-BJ) may improve accuracy. Discrepancies in reaction yields vs. predicted activation energies warrant revisiting solvent effects or transition-state modeling .

Q. What role do substituents play in modulating the electronic properties of this compound for material science applications?

- Methodological Answer : Substituents like ethylenedioxy groups enhance π-conjugation, reducing HOMO-LUMO gaps and enabling charge-transfer complexes. QSAR studies show methyl groups increase electron density at sulfur atoms, improving conductivity in organic semiconductors. Conversely, phenyl substituents introduce steric hindrance, altering crystal packing .

Q. What novel applications of this compound derivatives are emerging in pharmaceuticals or materials science?

- Methodological Answer : Derivatives like 4-[(3-Chlorophenyl)methyl]-1,2,4-triazole-3-thione exhibit antifungal activity (MIC ≤2 µg/mL against Candida spp.). In materials science, ethylenedithio-substituted derivatives serve as precursors for conductive polymers via flash vacuum pyrolysis, producing polyacetylene analogs with tunable bandgaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.